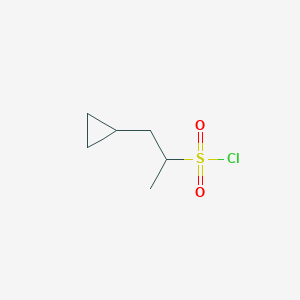

1-Cyclopropylpropane-2-sulfonyl chloride

Description

The Role of Sulfonyl Chlorides as Key Electrophiles in Chemical Transformations

Sulfonyl chlorides (R-SO₂Cl) are a well-established class of organic compounds characterized by a tetrahedral sulfur atom bonded to two oxygen atoms, an organic residue (R), and a chlorine atom. wikipedia.org The sulfur atom in a sulfonyl chloride is highly electrophilic. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom, which creates a significant partial positive charge on the sulfur center. fiveable.me

This inherent electrophilicity makes the chlorine atom an excellent leaving group, facilitating nucleophilic substitution reactions at the sulfur center. fiveable.me Sulfonyl chlorides react readily with a wide array of nucleophiles, including alcohols (to form sulfonate esters), amines (to form sulfonamides), and water (to form sulfonic acids). wikipedia.org The formation of sulfonamides is particularly significant in medicinal chemistry, as this functional group is a key component in a multitude of therapeutic agents, including antibiotics and antihypertensives. fiveable.me

The general reactivity of sulfonyl chlorides can be summarized in the following table:

| Nucleophile (Nu-H) | Product | Product Class |

| Alcohol (R'-OH) | R-SO₂-OR' | Sulfonate Ester |

| Amine (R'₂NH) | R-SO₂-NR'₂ | Sulfonamide |

| Water (H₂O) | R-SO₃H | Sulfonic Acid |

| Thiol (R'-SH) | R-SO₂-SR' | Thiosulfonate |

The reaction mechanism for these transformations is typically a concerted Sₙ2-type displacement at the sulfur atom. acs.org However, for alkanesulfonyl chlorides with α-hydrogens, an alternative pathway involving an elimination-addition mechanism via a highly reactive sulfene (B1252967) intermediate (RCH=SO₂) can occur, especially in the presence of a base. wikipedia.orgacs.org The specific pathway is influenced by factors such as the structure of the sulfonyl chloride, the nature of the nucleophile, and the reaction conditions. acs.org

Distinctive Reactivity Profiles of Cyclopropyl (B3062369) Moieties in Organic Chemistry

The cyclopropane (B1198618) ring, a three-membered cycloalkane, exhibits chemical properties that are distinct from its acyclic or larger-ring counterparts. Its unique reactivity stems primarily from significant ring strain, which is a combination of angle strain and torsional strain. libretexts.orgwikipedia.org The internal C-C-C bond angles are constrained to 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbon atoms. quora.comlibretexts.org

This angle strain leads to a unique bonding picture, often described by the Walsh or Coulson-Moffitt models, where the carbon-carbon bonds have a higher degree of p-character than typical sigma bonds. wikipedia.org This results in "bent bonds" and imparts partial π-character to the C-C bonds, making the cyclopropane ring susceptible to reactions typically associated with alkenes, such as additions and ring-opening. quora.comwikipedia.org For example, cyclopropane can undergo reactions with certain electrophiles that lead to the cleavage of the ring. wikipedia.org

Furthermore, the cyclopropyl group can influence the reactivity of adjacent functional groups. Its ability to participate in conjugation and stabilize adjacent positive charges is well-documented. In medicinal chemistry, the introduction of a cyclopropyl group is a common strategy to improve a drug's metabolic profile. The C-H bonds on a cyclopropane ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com This can increase the half-life and bioavailability of a drug molecule. rsc.org

Research Landscape of Alkyl Sulfonyl Chlorides with Cyclopropyl Substitution

While specific research focused exclusively on 1-cyclopropylpropane-2-sulfonyl chloride is not extensively documented in publicly available literature, the broader class of cyclopropyl-substituted alkyl sulfonyl chlorides has been a subject of scientific inquiry. Much of the understanding is derived from studies on simpler analogues, most notably cyclopropanesulfonyl chloride.

Research on cyclopropanesulfonyl chloride has provided valuable insights into the interplay between the cyclopropyl ring and the sulfonyl chloride group. Studies have detailed its synthesis and explored its reactivity, particularly its hydrolysis and reactions with amines. acs.org For instance, the hydrolysis of cyclopropanesulfonyl chloride has been shown to proceed through mechanisms analogous to other simple alkanesulfonyl chlorides, involving direct nucleophilic attack by water at low pH and a sulfene-mediated pathway at higher pH. acs.orgacs.org

The presence of the cyclopropyl group offers unique opportunities for synthetic applications. For example, cyclopropanesulfonyl chloride is used as a building block in the synthesis of complex molecules, including potent inhibitors of the hepatitis C virus NS3 protease. chemicalbook.com The rigid structure of the cyclopropyl group can impart favorable conformational constraints on a molecule, enhancing its binding to a target protein. rsc.org

The research landscape suggests a continued interest in leveraging the unique properties of the cyclopropyl moiety in the design of novel reagents and bioactive molecules. While simpler structures like cyclopropanesulfonyl chloride have been the primary focus, the principles governing their reactivity and utility can be extrapolated to more complex derivatives like this compound. Further research into such compounds could uncover novel reaction pathways and lead to the development of new chemical entities with valuable applications in various fields of chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C6H11ClO2S |

|---|---|

Molecular Weight |

182.67 g/mol |

IUPAC Name |

1-cyclopropylpropane-2-sulfonyl chloride |

InChI |

InChI=1S/C6H11ClO2S/c1-5(10(7,8)9)4-6-2-3-6/h5-6H,2-4H2,1H3 |

InChI Key |

UZOXQGKMKTWLLO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1CC1)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Strategies for 1 Cyclopropylpropane 2 Sulfonyl Chloride and Its Structural Analogues

Direct Halosulfonylation Methodologies

Direct methods offer an efficient route to sulfonyl chlorides by simultaneously introducing the sulfonyl group and the chloride atom through an oxidative process starting from various sulfur precursors.

Oxidative Chlorosulfonation of Sulfur Precursors and Derivatives

Oxidative chlorosulfonation is a widely applied strategy that utilizes various thiol precursors and derivatives, such as thiols, disulfides, and S-alkyl isothiourea salts. A range of oxidants and chlorine sources can be employed for this transformation.

One highly effective method involves the direct oxidative conversion of thiols using a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.orgnih.gov This system is highly reactive, enabling the conversion of aromatic, heterocyclic, and aliphatic thiols to their corresponding sulfonyl chlorides in excellent yields and with very short reaction times, often at room temperature. organic-chemistry.org The process is chemoselective, tolerating other functional groups like alcohols and esters. organic-chemistry.org

Another green and economical approach utilizes bleach (sodium hypochlorite) or sodium chlorite (B76162) (NaClO₂) for the oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.orgorganic-chemistry.org These salts are readily prepared from inexpensive thiourea (B124793) and the corresponding alkyl halides. organic-chemistry.orgorganic-chemistry.org This method is environmentally friendly, uses readily available reagents, and simplifies purification, as it often does not require chromatography. organic-chemistry.org The versatility of this procedure allows for the synthesis of a diverse range of alkanesulfonyl chlorides with high yields. organic-chemistry.org Other reagents, such as N-chlorosuccinimide (NCS), have also been successfully used for the smooth oxidation of thiol derivatives to afford sulfonyl chlorides. organic-chemistry.org

| Precursor | Reagents | Key Features | Yield Range |

| Thiols | H₂O₂ / SOCl₂ | Fast reaction, mild conditions, broad applicability. organic-chemistry.org | Up to 97% |

| S-Alkyl Isothiourea Salts | Bleach (NaOCl) | Economical, environmentally friendly, simple purification. organic-chemistry.org | Up to 99% |

| S-Alkyl Isothiourea Salts | NaClO₂ | Safe, applicable to thiols, disulfides, thioacetates. organic-chemistry.org | High |

| Thiols | NCS / HCl | Good yields for various thiol derivatives. organic-chemistry.org | Good |

| Thiols | Ammonium Nitrate / HCl / O₂ | Metal-free, aerobic oxidation. rsc.org | Moderate to High |

Sandmeyer-Type Approaches and Sulfur Dioxide Surrogates

The Sandmeyer reaction is a classic transformation primarily used to synthesize aryl halides from aryl diazonium salts. wikipedia.org A modification of this reaction allows for the preparation of arylsulfonyl chlorides, which are important structural analogues of aliphatic sulfonyl chlorides. acs.org The traditional process involves reacting a diazonium salt with sulfur dioxide in the presence of a copper catalyst. acs.org

Modern advancements have focused on replacing gaseous and difficult-to-handle sulfur dioxide with stable, solid surrogates. organic-chemistry.orgresearchgate.net The most notable surrogate is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). organic-chemistry.orgorganic-chemistry.org A novel Sandmeyer-type synthesis uses DABSO in the presence of hydrochloric acid (HCl) and a copper catalyst (e.g., CuCl₂) to convert a wide range of anilines into their corresponding sulfonyl chlorides. organic-chemistry.orgnih.gov This method avoids the pre-formation of potentially hazardous diazonium salts, making the process safer and more scalable. organic-chemistry.org The resulting sulfonyl chloride can be isolated or converted in situ to the corresponding sulfonamide by the addition of an amine. organic-chemistry.orgnih.gov Thionyl chloride has also been employed as an alternative source of sulfur dioxide in aqueous acidic conditions. acs.orgrsc.org

| Reactants | SO₂ Source | Catalyst | Key Features |

| Aryl Amines, tert-Butyl Nitrite | DABSO | CuCl₂ | One-pot from anilines, avoids isolating diazonium salts, scalable. organic-chemistry.orgnih.gov |

| Diazonium Salts | SO₂ (in Acetic Acid) | Copper Salts | Traditional method, requires minimization of water. acs.org |

| Diazonium Salts | Thionyl Chloride | CuCl | Utilizes aqueous acidic conditions, product precipitates. acs.org |

Indirect Synthesis and Functional Group Interconversions

Conversion of Sulfonyl Hydrazides to Sulfonyl Chlorides

Sulfonyl hydrazides serve as stable and accessible precursors for the synthesis of sulfonyl chlorides. A simple and rapid method for this conversion involves the reaction of a sulfonyl hydrazide with an N-halosuccinimide, typically N-chlorosuccinimide (NCS) for sulfonyl chlorides or N-bromosuccinimide (NBS) for sulfonyl bromides. nih.govresearchgate.net The reaction is generally performed under mild conditions, such as at room temperature in a solvent like acetonitrile, and affords the desired products in excellent yields. nih.govpreprints.org This transformation is applicable to a broad range of substrates, including aromatic, heterocyclic, and, importantly, alkylsulfonyl hydrazides, making it a viable route for analogues of 1-cyclopropylpropane-2-sulfonyl chloride. researchgate.net

| Substrate Type | Reagent | Conditions | Yield Range |

| Aromatic Sulfonyl Hydrazides | NCS | CH₃CN, Room Temp, 2h | 85-95% |

| Heterocyclic Sulfonyl Hydrazides | NCS | CH₃CN, Room Temp, 2h | 82-91% |

| Aliphatic Sulfonyl Hydrazides | NCS | CH₃CN, Room Temp, 2h | 65-88% |

Data compiled from studies on various sulfonyl hydrazides. nih.govresearchgate.netresearchgate.net

Decarboxylative Halosulfonylation from Carboxylic Acids

Recent innovations in synthetic methodology have led to the development of decarboxylative strategies to form C–S bonds. Decarboxylative halosulfonylation allows for the conversion of readily available carboxylic acids into sulfonyl chlorides, representing a significant departure from traditional sulfur-based precursors. nih.gov This transformation can be achieved using a copper-catalyzed system that leverages ligand-to-metal charge transfer (LMCT). nih.govprinceton.edu The process involves the reaction of an aromatic or aliphatic carboxylic acid with a sulfur dioxide source, which generates an aryl or alkyl radical upon decarboxylation. This radical is then trapped by SO₂ to forge the C–S bond, ultimately leading to the sulfonyl chloride. acs.org The mild nature of this method allows for a highly efficient one-pot conversion of the intermediate sulfonyl chloride into sulfonamides by subsequent amination. nih.govprinceton.edu

Reactivity and Synthetic Utility of 1 Cyclopropylpropane 2 Sulfonyl Chloride

Transition Metal-Catalyzed Reactions

Transition metal catalysis provides powerful methods for forming new bonds, and sulfonyl chlorides are increasingly recognized as versatile coupling partners. mdpi.comnih.gov These reactions often proceed via pathways that are inaccessible under traditional conditions, enabling the construction of complex molecular architectures.

Desulfitative cross-coupling reactions are a class of transformations where a sulfonyl chloride acts as a source of an organic radical or organometallic species, coupling with another partner with the extrusion of sulfur dioxide (SO₂). Palladium catalysis is frequently employed for these processes. mit.eduresearchgate.net While direct examples using 1-cyclopropylpropane-2-sulfonyl chloride are specific, the reactivity of arylsulfonyl chlorides in such couplings is well-documented and serves as a foundational model. mit.edunih.gov

In a typical palladium-catalyzed cycle, the Pd(0) catalyst can oxidatively add to the sulfonyl chloride, though more commonly, the sulfonyl chloride serves as a precursor to a sulfinate, which then enters the catalytic cycle. These intermediates are competent for cross-coupling with a variety of partners, including (hetero)aryl halides. nih.gov This methodology allows for the formation of new carbon-carbon bonds under relatively mild, reductant-free conditions. nih.gov The versatility of this approach suggests that this compound could similarly act as a precursor to a cyclopropylpropyl fragment for coupling with various electrophiles.

Table 1: Examples of Palladium-Catalyzed Desulfinative Cross-Coupling of Sulfinates

| Entry | Aryl Halide | Benzyl Halide | Product | Yield (%) |

| 1 | 4-Bromobenzonitrile | Benzyl bromide | 4-(Benzyl)benzonitrile | 95 |

| 2 | 2-Chloropyridine | Benzyl bromide | 2-Benzylpyridine | 88 |

| 3 | 4-Bromo-N,N-dimethylaniline | 4-Methoxybenzyl chloride | 4-Benzyl-N,N-dimethylaniline | 92 |

| 4 | Methyl 4-bromobenzoate | Benzyl bromide | Methyl 4-benzylbenzoate | 96 |

| Data derived from studies on analogous desulfinative coupling reactions. nih.gov |

The reaction of sulfonyl chlorides with unsaturated systems like 1,3-enynes can be controlled to yield different constitutional isomers, a concept known as regiodivergence. Dual catalysis systems, often combining nickel and photoredox catalysts, have emerged as a powerful tool for the difunctionalization of such substrates. rsc.org Depending on the specific structure of the 1,3-enyne, the reaction can proceed via a 1,4-sulfonylarylation to produce α-allenyl sulfones or through a 3,4-sulfonylarylation to yield (E)-1,3-dienyl sulfones with high selectivity. rsc.org This approach highlights the potential for this compound to be used in complex, multi-component reactions to rapidly build molecular complexity.

Reactions Involving the Cyclopropyl (B3062369) Ring

The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, providing a driving force for various transformations. nih.gov This reactivity can be harnessed to synthesize acyclic structures or to initiate cyclization and annulation cascades.

The cyclopropyl ring can be opened under various conditions, including electrophilic attack, radical addition, or transition-metal catalysis. nih.govresearchgate.netrsc.org In the context of a molecule like this compound, the reaction pathways are influenced by the substituents on the ring and the nature of the attacking species. For instance, donor-acceptor cyclopropanes readily undergo ring-opening upon treatment with a Lewis acid. researchgate.net

Radical-mediated ring-opening is a particularly common pathway. nih.gov The addition of a radical to a cyclopropane derivative can generate a cyclopropyl-substituted carbon radical, which rapidly undergoes ring-opening to form a more stable alkyl radical. nih.gov This intermediate can then be trapped or participate in further reactions. For example, copper-catalyzed reactions of cyclopropanols with sulfinate salts lead to γ-keto sulfones through an oxidative ring-opening and sulfonylation sequence. nih.gov This illustrates how the sulfonyl group can be incorporated into a molecule concurrently with the cleavage of the cyclopropane ring.

The ring-opening of a cyclopropane can be coupled with an intramolecular cyclization to form larger rings, a process known as annulation. researchgate.netrsc.org These reactions are powerful methods for constructing cyclic and polycyclic systems. Donor-acceptor cyclopropanes are well-known precursors for formal cycloaddition and annulation reactions, often proceeding through a 1,3-zwitterionic intermediate upon activation with a Lewis acid. researchgate.net

For example, nitrogen-substituted cyclopropanes can undergo ring-opening followed by cyclization to produce nitrogen-containing heterocycles. rsc.org Similarly, it is plausible that intermediates derived from this compound could undergo intramolecular reactions, where the sulfonyl group or a derivative acts as a tether or participating group in a cyclization event following the initial ring-opening.

Reactions with Unsaturated Organic Substrates

Sulfonyl chlorides are known to react with a wide variety of unsaturated compounds, including alkenes and alkynes. magtech.com.cn These reactions can proceed through ionic or radical pathways, leading to a range of products such as β-chloro sulfones (chlorosulfonylation), sulfones, or other functionalized adducts. magtech.com.cn The specific outcome often depends on the reaction conditions, including the presence of catalysts (e.g., copper or ruthenium salts) or initiators. The addition of the sulfonyl group across a double or triple bond provides a direct route to installing the sulfone functional group, which is a valuable moiety in medicinal chemistry and materials science.

Annulations and Cycloadditions

Annulation and cycloaddition reactions involving sulfonyl chlorides are powerful methods for the construction of cyclic systems. Sulfonyl chlorides can participate in these reactions in several ways, often through the in situ generation of sulfenes (R-CH=SO₂) or by acting as precursors for other reactive intermediates.

In the context of this compound, the presence of the cyclopropyl group offers intriguing possibilities. The cyclopropane ring can act as a three-carbon component in certain cycloaddition reactions, although this typically requires activation by adjacent electron-withdrawing or -donating groups. More commonly, the sulfonyl chloride moiety itself is the primary reactive center for cycloadditions.

For instance, in the presence of a base, this compound can eliminate hydrogen chloride to form the corresponding sulfene (B1252967). This highly reactive intermediate can then undergo cycloaddition with a variety of unsaturated partners. A general example is the [2+2] cycloaddition of a sulfene with an enamine or a ketene (B1206846) acetal (B89532) to form a four-membered thietane (B1214591) dioxide ring.

While specific studies on this compound are not prevalent in the literature, the general reactivity of alkanesulfonyl chlorides in cycloadditions is well-documented. For example, the reaction of alkanesulfonyl chlorides with cyclic imines can lead to the formation of β-sultams through a formal [2+2] cycloaddition of the intermediate sulfene with the C=N bond. researchgate.net

Table 1: Representative [2+2] Cycloaddition of an Alkanesulfonyl Chloride-derived Sulfene

| Reactant 1 | Reactant 2 | Product Type | Ring System Formed |

| Alkanesulfonyl Chloride (forms sulfene) | Imine | β-Sultam | Thietan-2-imine 1,1-dioxide |

| Alkanesulfonyl Chloride (forms sulfene) | Enamine | Thietane 1,1-dioxide | Thietane 1,1-dioxide |

The cyclopropyl group in this compound is expected to remain intact during many of these cycloaddition reactions, thereby functionalizing the resulting cyclic products with this unique substituent. The electronic effects of the cyclopropyl group may subtly influence the rate and regioselectivity of the cycloaddition.

Chlorosulfonylation and Sulfonylation Reactions

Chlorosulfonylation and sulfonylation are fundamental reactions of sulfonyl chlorides, enabling the introduction of the sulfonyl group onto a wide range of substrates.

Chlorosulfonylation typically refers to the addition of a sulfonyl chloride across a double or triple bond. This reaction can be initiated by free radical initiators or by transition metal catalysts. For example, the copper-catalyzed addition of sulfonyl chlorides to alkenes results in the formation of β-chloro sulfones. In the case of this compound, its reaction with an alkene under these conditions would be expected to yield a product where the 1-cyclopropylpropane-2-sulfonyl group and a chlorine atom have added across the double bond.

Sulfonylation is a broader term that encompasses the substitution of a hydrogen atom or a leaving group with a sulfonyl group. The most common examples are the reactions of sulfonyl chlorides with nucleophiles such as amines, alcohols, and carbanions.

The reaction of this compound with amines (sulfonamidation) would yield the corresponding sulfonamides. This reaction is of significant importance in medicinal chemistry, as the sulfonamide functional group is a key component of many pharmaceutical agents. sigmaaldrich.com The cyclopropyl moiety can confer desirable pharmacokinetic properties to the resulting sulfonamides. sigmaaldrich.com

Table 2: Representative Sulfonylation Reactions of a Cyclopropyl-Containing Sulfonyl Chloride

| Substrate | Nucleophile | Product | Reaction Type |

| Cyclopropanesulfonyl chloride | Heterocyclic Amine | Cyclopropyl Sulfonamide | Sulfonamidation |

| This compound | Alcohol/Phenol | Cyclopropylpropyl Sulfonate Ester | Sulfonylation |

| This compound | Grignard Reagent | Cyclopropylpropyl Sulfone | Sulfonylation |

The synthesis of sulfonyl chlorides themselves often involves a process known as chlorosulfonation, where a sulfonic acid is treated with a chlorinating agent, or an aromatic or aliphatic compound is directly treated with chlorosulfonic acid. magtech.com.cn However, the focus here is on the subsequent reactions of the isolated sulfonyl chloride.

Mechanistic Investigations of 1 Cyclopropylpropane 2 Sulfonyl Chloride Reactions

Elucidation of Reaction Pathways

The reactivity of 1-Cyclopropylpropane-2-sulfonyl chloride, like other sulfonyl chlorides, is dictated by the cleavage of the S-Cl bond and subsequent reactions of the resulting sulfonyl moiety. These transformations can proceed through distinct ionic or radical pathways, largely influenced by the reaction conditions, substrates, and initiators.

Ionic vs. Radical Mechanisms in Sulfonylation

Sulfonylation reactions involving sulfonyl chlorides can be directed through either ionic or radical-based mechanisms. The preferred pathway is determined by factors such as the method of initiation (e.g., light, heat, or catalyst) and the nature of the other reactants. reddit.comrsc.org

Ionic Mechanisms typically involve the heterolytic cleavage of the S-Cl bond or nucleophilic attack at the electrophilic sulfur center. In these pathways, the sulfonyl group acts as an electrophile. The reactions are often promoted by polar solvents and the presence of Lewis acids or bases. The charge-driven interactions in ionic reactions tend to be highly dependent on the specific reagents used, such as acids, bases, nucleophiles, and electrophiles. reddit.com

Radical Mechanisms are initiated by the homolytic cleavage of the S-Cl bond to generate a sulfonyl radical (RSO₂•). researchgate.net This process can be triggered by light (photolysis), heat (thermolysis), or a radical initiator. rsc.org Once formed, the sulfonyl radical can participate in a variety of reactions, including addition to unsaturated bonds (alkenes, alkynes) or hydrogen atom abstraction. researchgate.net Radical reactions can often be initiated by a range of different reagents and conditions, including UV light or radical initiators. reddit.com

The choice between an ionic and a radical pathway for a secondary alkanesulfonyl chloride like this compound can be influenced by the reaction partner. For instance, reactions with strong nucleophiles in polar solvents will favor an ionic route, while conditions involving photochemical irradiation or radical initiators will promote the formation of sulfonyl radical intermediates. researchgate.netrsc.org

| Factor | Favors Ionic Mechanism | Favors Radical Mechanism |

|---|---|---|

| Initiation | Lewis acids/bases, polar solvents | UV light, heat, radical initiators rsc.org |

| Reactant Type | Strong nucleophiles/electrophiles | Unsaturated compounds (alkenes, alkynes) researchgate.net |

| Key Intermediate | Sulfonyl cation/anion or direct displacement | Sulfonyl radical (RSO₂•) researchgate.net |

| Solvent | Polar (protic or aprotic) | Non-polar or less polar solvents |

SN1 and SN2 Solvolysis Mechanisms at the Sulfonyl Halide

Solvolysis, a reaction where the solvent acts as the nucleophile, is a key process for sulfonyl chlorides. For secondary alkanesulfonyl chlorides such as this compound, these reactions can proceed via mechanisms that have characteristics of both bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1). nih.govnih.govlibretexts.org

SN2 Mechanism: For most primary and secondary alkanesulfonyl chlorides, solvolysis is generally considered to proceed through a concerted SN2 pathway. researchgate.netresearchgate.net In this mechanism, the nucleophilic solvent molecule attacks the sulfur atom at the same time as the chloride ion departs. This process involves a single, rate-determining step in which both the substrate and the nucleophile (solvent) are involved. byjus.com The reaction is favored by strong nucleophiles and polar aprotic solvents. libretexts.org Studies on various alkanesulfonyl chlorides have shown negative entropies of activation, which is consistent with a bimolecular, associative process. nih.gov

SN1 Mechanism: A pure SN1 mechanism, involving the formation of a discrete sulfonyl cation (RSO₂⁺) intermediate, is generally not observed for primary and secondary alkanesulfonyl chlorides even in highly ionizing solvents. nih.gov This pathway is more characteristic of tertiary substrates that can form relatively stable carbocations. byjus.com SN1 reactions are favored by weak nucleophiles and polar protic solvents that can stabilize the charged intermediate. libretexts.orglibretexts.org

For a secondary substrate like this compound, the solvolysis mechanism is likely to be predominantly SN2 or fall in the borderline region between SN1 and SN2, where the transition state has significant charge separation but is still dependent on the nucleophilic assistance of the solvent. nih.govnih.gov The choice of solvent is critical; polar protic solvents can stabilize the developing negative charge on the leaving group, facilitating the reaction. libretexts.orgacs.org

| Parameter | SN2 Mechanism | SN1 Mechanism |

|---|---|---|

| Molecularity | Bimolecular | Unimolecular |

| Rate Law | Rate = k[RSO₂Cl][Solvent] | Rate = k[RSO₂Cl] |

| Intermediate | None (Transition State) | Sulfonyl Cation (RSO₂⁺) - Generally Unfavorable nih.gov |

| Substrate Preference | Primary > Secondary >> Tertiary libretexts.org | Tertiary > Secondary >> Primary libretexts.org |

| Solvent Preference | Polar Aprotic libretexts.org | Polar Protic libretexts.orglibretexts.org |

Intermediate Characterization and Detection

Identifying and characterizing the transient species formed during a reaction is fundamental to confirming a proposed mechanism. For reactions of this compound, this involves the detection of sulfonyl radicals, sulfonyl carbanions, and potential metal-organic intermediates.

Sulfonyl Radical Intermediates

Sulfonyl radicals are key intermediates in reactions initiated by light or radical initiators. researchgate.netnih.gov These species are electrophilic and can be generated from sulfonyl chlorides via single-electron transfer (SET) reduction or homolytic cleavage of the S-Cl bond. rsc.orgacs.org

The detection and characterization of short-lived radical intermediates like sulfonyl radicals are challenging due to their low concentrations and high reactivity. whiterose.ac.uk A primary technique for their study is Electron Paramagnetic Resonance (EPR) spectroscopy. ucl.ac.uk EPR spectroscopy can detect species with unpaired electrons, providing information about the radical's structure and electronic environment. researchgate.netresearchgate.netnih.gov In many cases, spin trapping is employed, where the transient radical is intercepted by a "spin trap" molecule to form a more stable radical adduct that can be more easily studied by EPR. nih.gov

Sulfonyl Carbanion Geometries and Stability

A carbanion is an anion where carbon has an unshared pair of electrons and a negative charge. libretexts.org Carbanions adjacent to a sulfonyl group (α-sulfonyl carbanions) are important intermediates in reactions involving the deprotonation of the α-carbon. The sulfonyl group is a powerful electron-withdrawing group, which significantly stabilizes an adjacent negative charge through inductive effects and potentially through delocalization involving the d-orbitals of sulfur. siue.eduorganicchemistrydata.org

The geometry of simple, localized carbanions is typically trigonal pyramidal. libretexts.orgwikipedia.org However, for α-sulfonyl carbanions, X-ray crystal structure analysis has shown that the carbanionic carbon can be nearly planar. nih.govresearchgate.net This planarity suggests delocalization of the negative charge. The stability of these carbanions is enhanced by the strong electron-withdrawing nature of the sulfonyl group, which delocalizes the negative charge, making the corresponding carbon acid more acidic. siue.edujst.go.jpquora.com The C-S bond in an α-sulfonyl carbanion is typically shorter than in the parent sulfone, indicating some degree of double bond character. cdnsciencepub.com

| Stabilizing Factor | Description |

|---|---|

| Inductive Effect | The strongly electronegative oxygen atoms on the sulfonyl group pull electron density away from the carbanionic center, stabilizing the negative charge. organicchemistrydata.org |

| Resonance/Delocalization | The negative charge can be delocalized onto the oxygen atoms of the sulfonyl group. This spreads the charge over a larger area, increasing stability. siue.eduorganicchemistrydata.org |

| Hybridization | Increased s-character of the orbital containing the lone pair stabilizes the carbanion. Planar or near-planar geometries allow for p-orbital overlap and delocalization. organicchemistrydata.orgwikipedia.org |

Metal-Organic Intermediates in Catalytic Cycles

Transition-metal catalysis has become an indispensable tool in organic synthesis, and reactions involving sulfonyl chlorides are no exception. rsc.org In many catalytic cycles, metal-organic species are formed as key intermediates. For instance, in copper-catalyzed reactions of sulfonyl chlorides with organozinc reagents, a copper-containing intermediate is proposed. nih.gov Similarly, palladium-catalyzed reactions can involve oxidative addition of the sulfonyl chloride to a low-valent palladium center, forming a Pd(II) intermediate. researchgate.net

The sulfonyl group itself can act as a coordinating group, directing the reactivity in metal-catalyzed reactions. rsc.orgresearchgate.net For example, heteroaryl sulfonyl groups can chelate to a metal center, influencing the stereoselectivity and reactivity of the process. While this compound lacks such a directing group, its reactions catalyzed by transition metals like palladium, rhodium, nickel, or copper would proceed through catalytic cycles involving the formation and transformation of metal-organic intermediates. researchgate.net These intermediates facilitate the reaction by activating the sulfonyl chloride and bringing the reacting partners together within the coordination sphere of the metal.

Kinetic and Stereochemical Studies

Stereocontrol in Cyclopropyl-Containing Products

There is no available research on the stereocontrol of reactions involving this compound that result in cyclopropyl-containing products. The stereochemical outcome of reactions at the carbon bearing the sulfonyl chloride group, or reactions influenced by the adjacent cyclopropyl (B3062369) group, remains uninvestigated.

Studies in this area would likely involve reacting this compound with various nucleophiles or under conditions that could lead to rearrangements or cyclizations. The stereochemistry of the resulting products would then be analyzed, for example, by chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy. Key questions would include whether reactions proceed with inversion, retention, or racemization of stereochemistry at the reaction center. Furthermore, the influence of the cyclopropyl group on the stereoselectivity of reactions at adjacent positions would be of significant interest, given the unique electronic and steric properties of the cyclopropyl ring.

Table 4.3.2.1: Potential Stereochemical Outcomes in Reactions of this compound

| Reaction Type | Reagents | Product(s) | Observed Stereoselectivity (e.g., d.r. or e.e.) |

| Nucleophilic Substitution | Chiral Nucleophile | Product not identified | Data not available |

| Elimination | Chiral Base | Product not identified | Data not available |

| Rearrangement | Lewis Acid | Product not identified | Data not available |

This table outlines potential areas of investigation and does not reflect published experimental results.

The exploration of stereocontrol is fundamental to understanding the three-dimensional aspects of the reactivity of this compound and would be essential for its potential application in asymmetric synthesis.

Computational Chemistry Applications to 1 Cyclopropylpropane 2 Sulfonyl Chloride Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Cyclopropylpropane-2-sulfonyl chloride, methods like Density Functional Theory (DFT) can be employed to determine its electronic structure and energetics. These calculations provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity.

Detailed research findings from such calculations would typically include the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

Furthermore, these calculations can yield a detailed map of the electrostatic potential, highlighting electron-rich and electron-deficient regions of the molecule. This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of this compound (Illustrative) (Note: The following data is illustrative and represents typical output from a DFT calculation.)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 3.5 D |

Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of reaction pathways and the characterization of transition states. For this compound, a key reaction of interest is nucleophilic substitution at the sulfur atom.

By modeling the interaction of the sulfonyl chloride with a nucleophile, it is possible to calculate the energy profile of the reaction. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics.

Theoretical studies on similar sulfonyl chlorides have investigated mechanisms such as the SN2-type pathway and the addition-elimination mechanism. mdpi.com Computational modeling for this compound would help to elucidate which pathway is more favorable.

Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction (Illustrative) (Note: The following data is illustrative and represents typical output from a reaction pathway calculation.)

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|

| SN2-type Mechanism | 25.3 |

| Addition-Elimination Mechanism | 31.8 |

Prediction of Reactivity and Selectivity in Sulfonyl Chloride Chemistry

Computational models can predict the reactivity of different sites within a molecule and the selectivity of its reactions. For this compound, reactivity indices derived from DFT calculations, such as Fukui functions or local softness, can identify the atoms most susceptible to nucleophilic or electrophilic attack.

The highly electrophilic sulfur atom in the sulfonyl chloride group is the primary site for nucleophilic attack. fiveable.me However, the presence of the cyclopropyl (B3062369) group and the alkyl chain can influence the reactivity through steric and electronic effects. Computational analysis can quantify these effects and predict how they might influence the rate and outcome of a reaction. This predictive capability is particularly useful in designing synthetic routes and understanding reaction mechanisms.

Conformational Analysis of Cyclopropyl Substituents

The three-membered ring of the cyclopropyl group imposes significant geometric constraints, and its orientation relative to the rest of the molecule can have a substantial impact on the molecule's energy and reactivity. Computational conformational analysis can identify the stable rotational isomers (conformers) of this compound and determine their relative energies.

Studies on similar molecules, such as cyclopropyl methyl ketone, have shown that the cyclopropyl group can adopt different orientations, with some being more energetically favorable than others. uwlax.edu For this compound, the rotation around the bond connecting the cyclopropyl ring to the main carbon chain would be of particular interest. The relative energies of the different conformers can be calculated to determine the most stable arrangement in the gas phase or in solution.

Table 3: Relative Energies of Conformers of this compound (Illustrative) (Note: The following data is illustrative and represents typical output from a conformational analysis.)

| Conformer | Dihedral Angle (C-C-C-S) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar | 180° | 0.00 |

| Syn-clinal (Gauche) | 60° | 1.25 |

| Syn-periplanar | 0° | 3.50 |

Advanced Spectroscopic Characterization of 1 Cyclopropylpropane 2 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. Through one-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments, the connectivity of atoms within the 1-Cyclopropylpropane-2-sulfonyl chloride molecule can be mapped out with high precision.

High-Resolution ¹H and ¹³C NMR

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the cyclopropyl (B3062369) ring, the propyl chain, and the methine group attached to the sulfonyl chloride moiety. The protons on the carbon adjacent to the strongly electron-withdrawing sulfonyl chloride group are significantly deshielded and appear further downfield. acdlabs.com For instance, in similar structures like 1-propanesulfonyl chloride, the protons on the carbon directly bonded to the SO₂Cl group show a characteristic downfield shift. nih.gov The cyclopropyl protons typically appear in the upfield region of the spectrum, often as complex multiplets due to their unique chemical and magnetic environments. ambeed.com

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atom directly attached to the sulfonyl chloride group is expected to be the most downfield signal due to the inductive effect of the electronegative sulfur and oxygen atoms. The carbons of the cyclopropyl group have characteristic upfield chemical shifts, a well-documented phenomenon for strained ring systems. docbrown.infochemicalbook.com For example, the ¹³C NMR spectrum of cyclopropanesulfonyl chloride shows the cyclopropyl carbons resonating at low chemical shift values. ambeed.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Cyclopropyl CH₂ | 0.4 - 0.8 | Multiplet |

| Cyclopropyl CH | 0.9 - 1.3 | Multiplet |

| CH₃ | 1.1 - 1.5 | Doublet |

| CH₂ | 1.8 - 2.2 | Multiplet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cyclopropyl CH₂ | 5 - 15 |

| CH₃ | 15 - 25 |

| Cyclopropyl CH | 15 - 25 |

| CH₂ | 30 - 40 |

Advanced 2D NMR Techniques (COSY, HSQC, DEPT)

To unambiguously assign the proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed.

Correlation Spectoscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would reveal cross-peaks connecting the methine proton (CH-SO₂Cl) with the adjacent methylene (B1212753) (CH₂) protons, and the methylene protons with the protons of the cyclopropyl ring and the terminal methyl group. This provides direct evidence of the connectivity within the propyl chain and its link to the cyclopropyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This technique is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. Each C-H bond in the molecule would be represented by a cross-peak in the HSQC spectrum, linking the ¹H and ¹³C chemical shifts.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for example, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This information is crucial for confirming the assignments of the carbon signals in the propyl chain and cyclopropyl ring.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₆H₁₁ClO₂S), HRMS would confirm its exact mass. A key feature in the mass spectrum of a sulfonyl chloride is the characteristic isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, and ³⁴S). acdlabs.com This results in a distinctive M+2 peak with an intensity of about one-third that of the molecular ion peak, which is a definitive indicator of the presence of a single chlorine atom in the molecule. acdlabs.comdocbrown.info

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the characteristic absorptions of the sulfonyl chloride group. Sulfonyl chlorides exhibit two very strong and distinct stretching bands for the S=O bonds. acdlabs.com These typically appear in the regions of 1370-1410 cm⁻¹ (asymmetric stretch) and 1166-1204 cm⁻¹ (symmetric stretch). acdlabs.com The presence of these intense bands is strong evidence for the sulfonyl chloride functionality. Other significant absorptions include the C-H stretching vibrations of the alkyl and cyclopropyl groups, which are expected around 2800-3000 cm⁻¹. acdlabs.comdocbrown.info The C-Cl stretch typically appears in the fingerprint region of the spectrum.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl Chloride (SO₂) | Asymmetric Stretch | 1370 - 1410 (Strong) |

| Sulfonyl Chloride (SO₂) | Symmetric Stretch | 1166 - 1204 (Strong) |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction is a powerful analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and intermolecular interactions in the solid state.

The S=O bond distances in sulfonyl chlorides are typically around 1.424 Å, the S-C bond length is approximately 1.763 Å, and the S-Cl bond distance is about 2.046 Å, as seen in the representative example of methanesulfonyl chloride. wikipedia.org The bond angles around the sulfur atom are expected to be close to the ideal tetrahedral angle of 109.5°, although some deviation is expected due to the different electronic and steric nature of the substituents. The O=S=O bond angle is generally larger than the C-S-Cl angle due to the repulsive forces between the double-bonded oxygen atoms.

A hypothetical table of expected crystallographic parameters for this compound, based on typical values for similar compounds, is presented below.

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| S=O | ~ 1.42 - 1.43 |

| S-C | ~ 1.76 - 1.78 |

| S-Cl | ~ 2.04 - 2.06 |

| C-C (cyclopropyl) | ~ 1.50 - 1.52 |

| C-C (propyl) | ~ 1.53 - 1.54 |

| C-H | ~ 0.96 - 1.00 |

| Bond Angles (°) | |

| O=S=O | ~ 120 - 122 |

| O=S=C | ~ 107 - 109 |

| O=S=Cl | ~ 106 - 108 |

| C-S-Cl | ~ 100 - 102 |

| C-C-C (cyclopropyl) | ~ 60 |

| C-C-C (propyl) | ~ 110 - 112 |

| Crystal System | Monoclinic or Orthorhombic (Common for such molecules) |

| Space Group | P2₁/c or Pbca (Examples) |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. libretexts.org XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. libretexts.org

For this compound, XPS analysis would provide valuable information about the chemical environment of each element: carbon (C), hydrogen (H), oxygen (O), sulfur (S), and chlorine (Cl). The binding energy of the core electrons is sensitive to the chemical state of the atom.

The sulfur (S 2p) spectrum is particularly informative. The sulfur atom in a sulfonyl chloride group is in a high oxidation state (+6), which results in a characteristic high binding energy. For sulfone groups (R-SO₂-R'), which are chemically similar to the sulfonyl group in sulfonyl chlorides, the S 2p binding energy is typically observed around 168.1 eV. ukm.my Therefore, a similar binding energy would be expected for the sulfur in this compound. The S 2p peak will be a doublet (2p₃/₂ and 2p₁/₂) due to spin-orbit coupling, with a separation of approximately 1.18 eV and an area ratio of 2:1. xpsfitting.comxpsfitting.com

The carbon (C 1s) spectrum would show multiple peaks corresponding to the different chemical environments of the carbon atoms. The carbon atoms in the cyclopropyl and propyl chains bonded only to other carbons and hydrogens would have binding energies around 284.8 eV (often used as a reference). The carbon atom directly bonded to the electron-withdrawing sulfonyl group (C-S) would exhibit a higher binding energy.

The oxygen (O 1s) spectrum would show a single major peak corresponding to the two equivalent oxygen atoms double-bonded to the sulfur. The binding energy for oxygen in sulfonyl groups is typically in the range of 532-533 eV.

The chlorine (Cl 2p) spectrum would exhibit a doublet (2p₃/₂ and 2p₁/₂) corresponding to the chlorine atom bonded to the sulfur. The binding energy for chlorine in a covalent bond with an electron-withdrawing group is expected in the range of 200-201 eV. nus.edu.sg

A table of expected XPS binding energies for the core levels of the elements in this compound is presented below. These values are based on typical binding energies for similar functional groups.

| Element | Core Level | Chemical Environment | Expected Binding Energy (eV) |

| Sulfur | S 2p₃/₂ | R-SO₂-Cl | ~ 168 - 169 |

| Oxygen | O 1s | S=O | ~ 532 - 533 |

| Chlorine | Cl 2p₃/₂ | S-Cl | ~ 200 - 201 |

| Carbon | C 1s | C-S | ~ 286 - 287 |

| Carbon | C 1s | C-C, C-H | ~ 284.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.